molecular formula C22H15N5O4S B12150194 2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12150194
M. Wt: 445.5 g/mol
InChI Key: DQOUSLSVCJTTBK-ZCXUNETKSA-N
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Description

This compound, 2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide, is a recognized and potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase source . Its primary research value lies in its ability to selectively target and block the VEGF signaling pathway, which is a critical driver of angiogenesis—the process of new blood vessel formation. By potently inhibiting VEGFR-2, this compound suppresses endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply necessary for solid tumor growth and metastasis. Consequently, it serves as a crucial pharmacological tool for investigating the mechanisms of angiogenesis in diseases like cancer, and for evaluating the therapeutic potential of anti-angiogenic strategies in preclinical models. Research with this inhibitor is fundamental to advancing our understanding of tumor biology and validating novel targets within the VEGF pathway.

Properties

Molecular Formula

C22H15N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(3Z)-3-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C22H15N5O4S/c23-16(28)11-26-15-9-5-4-8-13(15)17(20(26)30)18-21(31)27-22(32-18)24-19(29)14(25-27)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,23,28)/b18-17-

InChI Key

DQOUSLSVCJTTBK-ZCXUNETKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazin core, followed by the introduction of the benzyl and indole groups. The final step involves the acetamide functionalization under controlled conditions to ensure the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exhibit promising anticancer properties. The thiazolo-triazine moiety is known for its ability to inhibit tumor growth through various mechanisms:

  • Inhibition of DNA Synthesis : Compounds of this class have been shown to interfere with DNA replication and repair processes.
  • Induction of Apoptosis : They can trigger programmed cell death in cancer cells by activating specific apoptotic pathways.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that derivatives of the compound displayed IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was primarily attributed to the inhibition of topoisomerase enzymes essential for DNA replication .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the benzyl and thiazole groups. Research has shown that similar compounds possess broad-spectrum antibacterial and antifungal properties.

Case Study: Antimicrobial Testing

In laboratory tests against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives of this compound exhibited significant inhibitory effects. The minimum inhibitory concentrations (MIC) were determined to be within clinically relevant ranges .

Neuroprotective Effects

Emerging research suggests that the compound may also have neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In rodent models of neurodegeneration, administration of the compound led to reduced neuronal loss and improved cognitive function metrics. This effect was linked to its antioxidant properties and modulation of neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position on Thiazolo-Triazinone) Molecular Formula Molecular Weight Key Features
Target Compound 6-Benzyl C23H16N5O3S* 442.47* High lipophilicity due to benzyl group; potential enhanced membrane permeability.
2-[(3Z)-3-[2-(2-Methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide 2-(2-Methylphenyl) C20H14N6O3S 418.42 Moderate steric bulk; electron-donating methyl group may improve solubility.
2-{(3Z)-3-[2-(3-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxoindol-1-yl}acetamide 2-(3-Chlorophenyl) C20H12ClN5O3S 437.90 Electron-withdrawing chloro group enhances electrophilicity; may impact binding affinity.
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Thiosemicarbazide side chain C16H12ClN3OS 337.80 Distinct thiosemicarbazide moiety; potential for metal chelation and radical scavenging.

Implications of Substituent Modifications

  • Benzyl Group (Target Compound) : The bulky, lipophilic benzyl substituent at position 6 may enhance blood-brain barrier penetration compared to smaller groups (e.g., methyl or chloro) . However, it could reduce aqueous solubility, necessitating formulation optimization.
  • Methylphenyl Group (Compound ) : The electron-donating methyl group balances lipophilicity and solubility, making it a versatile candidate for oral administration.

Research Findings and Trends

While direct biological data for the target compound are unavailable, insights can be inferred from related studies:

  • Thiazolo-Triazinone Derivatives: Compounds with electron-withdrawing groups (e.g., chloro) demonstrate enhanced inhibitory activity against kinases and proteases in preclinical models, likely due to improved target binding .
  • Isatin-Thiosemicarbazones : Derivatives like those in exhibit antimicrobial and anticancer properties, attributed to their ability to chelate metal ions and generate reactive oxygen species. The target compound’s acetamide side chain may offer similar versatility in drug design.
  • Lipophilicity-Bioactivity Relationship : Higher lipophilicity (as seen in the benzyl-substituted target compound) correlates with improved tissue penetration but may require structural tweaks to mitigate toxicity risks .

Biological Activity

The compound 2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic molecule with potential biological activities. Its intricate structure suggests various pharmacological applications, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C21H13N5O4S , with a molecular weight of 431.4 g/mol . The compound features a thiazolo-triazine core linked to an indole moiety via an acetamide functional group. This structural complexity may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H13N5O4S
Molecular Weight431.4 g/mol
IUPAC Name2-[(3Z)-3-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxoindol-1-yl]acetamide
Purity≥95%

Anticonvulsant Activity

Research indicates that related compounds in the thiazolo[3,2-b][1,2,4]triazine class exhibit anticonvulsant properties. For instance, studies have shown that derivatives exhibit significant activity against induced seizures in animal models. Specifically, compounds with similar structural features have demonstrated efficacy in both maximal electroshock and pentylene tetrazole-induced seizure models in mice .

Antimicrobial Activity

The antimicrobial potential of thiazolo derivatives has been explored in various studies. Although some related compounds have shown limited antifungal activity against strains like Candida albicans, others have been synthesized as potential antibacterial agents. The biological activity often varies based on the specific substituents on the thiazole ring .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiazolo derivatives:

  • Anticonvulsant Studies : A study published in 1995 evaluated various thiazolo derivatives for anticonvulsant activity. The findings suggested that certain modifications enhanced efficacy against induced seizures in rodent models .
  • Antimicrobial Evaluations : Another research effort involved synthesizing 3-substituted benzyl derivatives with thiazole scaffolds. These compounds were tested against multiple bacterial strains and exhibited varying degrees of antimicrobial activity, highlighting the potential for developing new therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

Methodological Answer:

  • Temperature Control: Maintain precise reaction temperatures (e.g., 60–80°C) during cyclization steps to minimize side reactions .
  • Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) for intermediates, as they enhance solubility and reaction homogeneity .
  • Reagent Purity: Employ freshly distilled chlorobenzyl chloride or fluorophenyl isothiocyanate to avoid hydrolysis byproducts .
  • pH Adjustment: Optimize pH during condensation steps (e.g., pH 6–7) to stabilize reactive intermediates .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration of the thiazolo-triazin-ylidene moiety and indole-acetamide linkage .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., carbonyl stretches at 1680–1720 cm1^{-1}) to verify amide and triazinone moieties .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to rule out impurities .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine proteases (e.g., human leukocyte elastase) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) at 37°C .
  • Binding Affinity Studies: Perform surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins (e.g., kinase domains) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

  • Assay Standardization: Compare protocols for enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (e.g., ionic strength, cofactors) .
  • Off-Target Profiling: Use proteome-wide affinity pulldown assays to identify non-specific binding partners .
  • Structural Dynamics: Perform molecular dynamics simulations to assess conformational flexibility under varying pH/temperature conditions .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Systematically replace the benzyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to assess electronic effects on bioactivity .
  • Side-Chain Variations: Introduce alkyl or aryl groups at the acetamide nitrogen to evaluate steric impacts on target binding .
  • Bioisosteric Replacement: Substitute the thiazolo-triazinone core with pyridazinone or triazolopyrimidine scaffolds to explore pharmacophore compatibility .

Q. What methodologies can assess the stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility Profiling: Measure partition coefficients (logP) using shake-flask methods in octanol/PBS (pH 7.4) to predict membrane permeability .
  • Thermal Analysis: Conduct differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Hydrolytic Stability: Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours; monitor degradation via HPLC .

Q. How can multi-step synthetic routes be designed for novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Modular Synthesis: Divide the molecule into three domains:
    • Indole Core: Synthesize via Fischer indole cyclization .
    • Thiazolo-Triazinone Moiety: Construct via cyclocondensation of thiourea derivatives with chloroacetic acid .
    • Acetamide Linker: Introduce via nucleophilic acyl substitution using bromoacetyl bromide .
  • Parallel Functionalization: Use combinatorial chemistry to generate a library of 50–100 analogs for high-throughput screening .

Q. What computational approaches predict the binding modes of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., elastase S1 pocket) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate binding energies for protonation states of the triazinone carbonyl group .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., triazinone O atoms) and hydrophobic regions (e.g., benzyl group) for virtual screening .

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